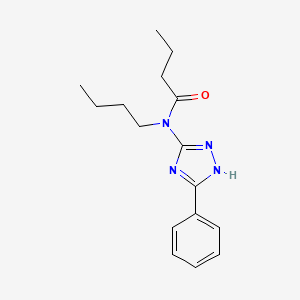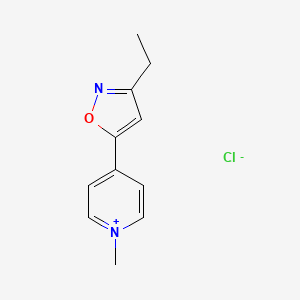
1-Methyl-4-(3-ethyl-5-isoxazolyl)-pyridinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Ethylisoxazol-5-yl)-1-methylpyridin-1-ium chloride is a heterocyclic compound that features both an isoxazole and a pyridinium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethylisoxazol-5-yl)-1-methylpyridin-1-ium chloride typically involves a multi-step process. One common method includes the cycloaddition reaction of an alkyne with a nitrile oxide to form the isoxazole ring . The pyridinium moiety can be introduced through a quaternization reaction involving 1-methylpyridine and an appropriate alkylating agent . The final step involves the combination of these two moieties under suitable reaction conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethylisoxazol-5-yl)-1-methylpyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form oxazoles.
Reduction: The pyridinium moiety can be reduced to form the corresponding pyridine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxazoles and other oxidized derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium compounds.
Scientific Research Applications
4-(3-Ethylisoxazol-5-yl)-1-methylpyridin-1-ium chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Ethylisoxazol-5-yl)-1-methylpyridin-1-ium chloride involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity . The pyridinium moiety can facilitate the compound’s entry into cells and its interaction with intracellular targets . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methylisoxazol-5-yl)-1-methylpyridin-1-ium chloride
- 4-(3-Propylisoxazol-5-yl)-1-methylpyridin-1-ium chloride
- 4-(3-Butylisoxazol-5-yl)-1-methylpyridin-1-ium chloride
Uniqueness
4-(3-Ethylisoxazol-5-yl)-1-methylpyridin-1-ium chloride is unique due to its specific ethyl substitution on the isoxazole ring, which can influence its chemical reactivity and biological activity . This unique substitution pattern can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Properties
CAS No. |
20242-28-8 |
|---|---|
Molecular Formula |
C11H13ClN2O |
Molecular Weight |
224.68 g/mol |
IUPAC Name |
3-ethyl-5-(1-methylpyridin-1-ium-4-yl)-1,2-oxazole;chloride |
InChI |
InChI=1S/C11H13N2O.ClH/c1-3-10-8-11(14-12-10)9-4-6-13(2)7-5-9;/h4-8H,3H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
KUKIDIVHMGASSW-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=NOC(=C1)C2=CC=[N+](C=C2)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


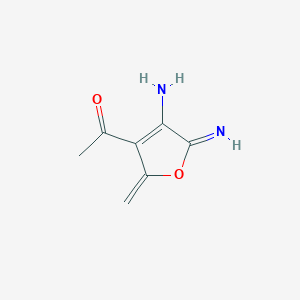
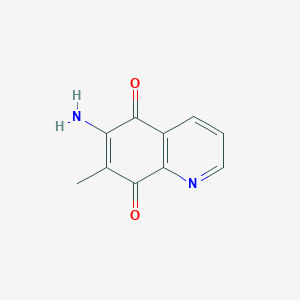
![{1-[N-(Benzenesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B12894105.png)

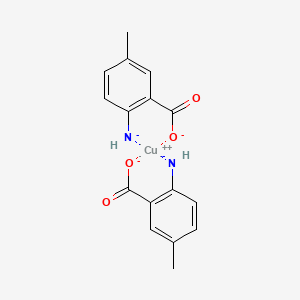
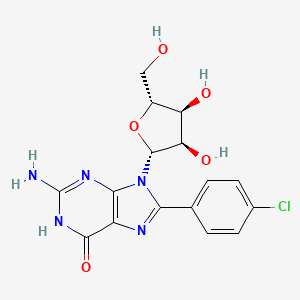

![Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione](/img/structure/B12894141.png)
![N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide](/img/structure/B12894146.png)
![1-Methyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B12894154.png)
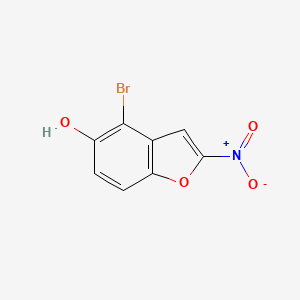
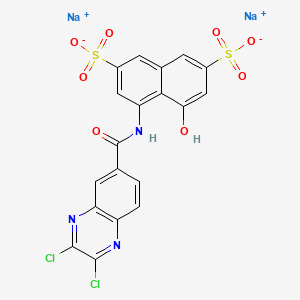
![N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide](/img/structure/B12894163.png)
